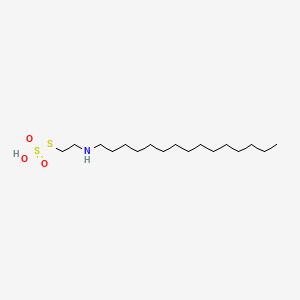
Diammonium hydrogen phosphate-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium hydrogen phosphate-15N2, also known as (15NH4)2HPO4, is a stable isotope-labeled compound of diammonium hydrogen phosphate. This compound is enriched with the nitrogen-15 isotope, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Isotope Enrichment: The primary method involves the enrichment of nitrogen-15 in ammonia (15NH3) through chemical exchange or physical separation techniques.
Synthesis: The enriched ammonia is then reacted with phosphoric acid (H3PO4) to produce this compound. The reaction typically occurs under controlled temperature and pressure conditions to ensure the incorporation of the nitrogen-15 isotope.
Industrial Production Methods:
Large-Scale Isotope Separation: Industrial production often employs methods such as gas centrifugation or laser-based separation to achieve high levels of nitrogen-15 enrichment.
Chemical Synthesis: The enriched ammonia is synthesized on an industrial scale and subsequently reacted with phosphoric acid to produce this compound in bulk quantities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions with suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where the phosphate group may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized forms of the compound, including phosphoric acid derivatives
Reduction Products: Reduced forms of the compound, potentially leading to the formation of ammonium salts
Substitution Products: Substituted phosphates with different functional groups
Scientific Research Applications
Diammonium hydrogen phosphate-15N2 is extensively used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various applications:
Chemistry: Used as a tracer in chemical reaction studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogenous compounds in biological systems.
Medicine: Utilized in medical imaging and diagnostic techniques to study metabolic processes in the human body.
Industry: Applied in agricultural research to study nutrient uptake and utilization in plants.
Mechanism of Action
The mechanism by which diammonium hydrogen phosphate-15N2 exerts its effects largely depends on its application:
Chemical Tracing: The nitrogen-15 isotope acts as a marker, allowing researchers to track the movement and transformation of the compound within a system.
Metabolic Studies: In biological systems, the compound is metabolized, and the nitrogen-15 isotope provides insights into metabolic pathways and nitrogen utilization.
Molecular Targets and Pathways:
Enzymes and Proteins: The compound may interact with specific enzymes and proteins involved in nitrogen metabolism.
Pathways: It can be incorporated into amino acids and nucleotides, providing information on nitrogenous compound synthesis and degradation.
Comparison with Similar Compounds
Diammonium hydrogen phosphate-15N2 is compared with other similar compounds to highlight its uniqueness:
Ammonium Hydrogen Phosphate (NH4)2HPO4: The non-labeled version of the compound, used in various applications but lacks isotopic labeling.
Ammonium Dihydrogen Phosphate (NH4)H2PO4: Another phosphate compound used in different contexts, but without the nitrogen-15 isotope.
Urea-15N: A nitrogen-15 labeled urea compound used in similar research applications but with different chemical properties and applications.
This compound stands out due to its enriched nitrogen-15 isotope, which provides enhanced capabilities for tracing and studying nitrogenous compounds in various scientific fields.
Properties
Molecular Formula |
H9N2O4P |
|---|---|
Molecular Weight |
134.04 g/mol |
IUPAC Name |
azane;phosphoric acid |
InChI |
InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)/i2*1+1; |
InChI Key |
MNNHAPBLZZVQHP-ISOLYIDJSA-N |
Isomeric SMILES |
[15NH3].[15NH3].OP(=O)(O)O |
Canonical SMILES |
N.N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Hydrazinecarboxamide, 2-[(2-ethoxyphenyl)methylene]-(9CI)](/img/structure/B15350775.png)




![[2-Chloro-6-(trifluoromethyl)pyridin-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B15350800.png)
![N-(2-{[4-(4-Hydroxy-3-isopropylphenoxy)-3,5-dimethylphenyl]amino}-2-oxo-1-phenylethyl)-N-methylbenzamide](/img/structure/B15350810.png)
![N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15350811.png)

![[2-(2-Ethoxy-2-cyclopenten-1-yl)ethyl]benzene](/img/structure/B15350829.png)
